An In-depth Technical Guide to the Chemical Properties of 4-amino-N-cyclopentylbenzamide
An In-depth Technical Guide to the Chemical Properties of 4-amino-N-cyclopentylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N-cyclopentylbenzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and materials science. The benzamide scaffold is a prevalent structural motif in a wide range of biologically active compounds, exhibiting diverse pharmacological activities. The presence of a primary amino group and a cyclopentyl moiety on the benzamide core of this particular molecule suggests the potential for unique chemical properties and biological interactions. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-amino-N-cyclopentylbenzamide, a plausible synthetic route with detailed experimental protocols, and a summary of its safety profile.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-amino-N-cyclopentylbenzamide is presented below. It is important to note that while some data is available, other properties are predicted based on its structure and data from similar compounds.
| Property | Value | Source |
| IUPAC Name | 4-amino-N-cyclopentylbenzamide | N/A |
| CAS Number | 436095-47-5 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O | [1][2] |
| Molecular Weight | 204.27 g/mol | [1] |
| Appearance | Predicted to be an off-white to yellow crystalline solid | [3] |
| Melting Point | Not experimentally determined. | N/A |
| Boiling Point | Not experimentally determined. | N/A |
| Solubility | Predicted to have moderate to high solubility in organic solvents and limited solubility in aqueous solutions.[3] | N/A |
| Predicted XlogP | 1.8 | [2] |
Spectroscopic Data (Predicted)
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[4]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the protons of the cyclopentyl group, and the protons of the amine and amide groups. The aromatic protons would likely appear as a set of doublets in the aromatic region (δ 6.5-8.0 ppm). The methine proton of the cyclopentyl group attached to the nitrogen would appear as a multiplet, and the methylene protons of the cyclopentyl ring would also show complex multiplet patterns. The amine (NH₂) and amide (NH) protons would appear as broad singlets, with their chemical shifts being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of δ 165-175 ppm. The aromatic carbons would appear in the δ 110-150 ppm region, and the carbons of the cyclopentyl group would be observed in the upfield region of the spectrum.[5]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-amino-N-cyclopentylbenzamide is predicted to exhibit the following characteristic absorption bands:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) group, and a band in the region of 3200-3400 cm⁻¹ for the N-H stretching of the secondary amide.
-
C=O stretching: A strong absorption band around 1630-1680 cm⁻¹ due to the carbonyl group of the amide.
-
C-N stretching: Bands in the region of 1200-1400 cm⁻¹.
-
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Predicted collision cross-section values for various adducts of 4-amino-N-cyclopentylbenzamide have been calculated.[2]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 205.13355 | 145.7 |
| [M+Na]⁺ | 227.11549 | 150.3 |
| [M-H]⁻ | 203.11899 | 151.5 |
Synthesis of 4-amino-N-cyclopentylbenzamide
A plausible and efficient synthetic route for 4-amino-N-cyclopentylbenzamide involves a two-step process: the formation of an amide bond between 4-nitrobenzoyl chloride and cyclopentylamine, followed by the reduction of the nitro group to a primary amine.[6]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-amino-N-cyclopentylbenzamide.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of 4-amino-N-cyclopentylbenzamide.
This protocol is based on general methods for the acylation of amines with acid chlorides.[7]
Materials:
-
4-Nitrobenzoyl chloride
-
Cyclopentylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve cyclopentylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane in a separate flask.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled cyclopentylamine solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-cyclopentyl-4-nitrobenzamide.
-
The crude product can be purified by recrystallization or column chromatography.
This protocol describes a common method for the reduction of an aromatic nitro group using catalytic hydrogenation.[6][8]
Materials:
-
N-cyclopentyl-4-nitrobenzamide
-
10% Palladium on carbon (Pd/C)
-
Ethanol or methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve N-cyclopentyl-4-nitrobenzamide (1.0 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-N-cyclopentylbenzamide.
-
The product can be purified by recrystallization if necessary.
Alternative Amide Formation Protocol
Direct amidation of carboxylic acids and amines offers a more atom-economical approach.[9][10]
Caption: Alternative one-pot amide formation workflow.
Safety and Handling
4-amino-N-cyclopentylbenzamide should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray (P261).
-
Wash skin thoroughly after handling (P264).
-
Use only outdoors or in a well-ventilated area (P271).
-
Wear protective gloves/protective clothing/eye protection/face protection (P280).
-
-
First Aid:
-
If on skin: Wash with plenty of soap and water (P302+P352).
-
If inhaled: Remove person to fresh air and keep comfortable for breathing (P304+P340).
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up (P403+P233, P405).
Potential Biological Activity
While specific biological activity for 4-amino-N-cyclopentylbenzamide has not been extensively reported, the benzamide class of compounds is known for a wide range of pharmacological effects, including but not limited to, anti-inflammatory, antimicrobial, and anticancer activities.[11][12][13] The presence of the primary amino group offers a site for further functionalization, making this compound a potentially valuable intermediate in the synthesis of more complex and biologically active molecules.
Conclusion
This technical guide provides a thorough overview of the chemical properties of 4-amino-N-cyclopentylbenzamide. While experimental data for this specific compound is limited, a plausible and detailed synthetic pathway has been outlined based on well-established organic chemistry principles. The provided safety information is crucial for its proper handling in a research environment. The structural features of 4-amino-N-cyclopentylbenzamide suggest its potential as a building block in the development of novel therapeutic agents and functional materials. Further research is warranted to fully characterize its physical, chemical, and biological properties.
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